
SN-38 Glucuronide
説明
SN-38 グルクロニドは、主に大腸癌の治療に使用される化学療法剤であるイリノテカンの代謝物です。イリノテカンの活性代謝物であるSN-38のグルクロン酸抱合によって形成されます。 このプロセスは、ウリジンジホスホグルクロン酸トランスフェラーゼ 1A1という酵素によって触媒されます . SN-38 グルクロニドは、体内からのSN-38の解毒と排泄に重要な役割を果たします .
作用機序
SN-38 グルクロニドは、SN-38の解毒と排泄を通じて効果を発揮します。 グルクロン酸抱合プロセスにより、活性代謝物であるSN-38がより水溶性になります。これにより、胆汁と尿を通じて排泄が促進されます . このプロセスは、イリノテカン療法に関連する毒性を軽減する上で重要です .
準備方法
合成経路と反応条件
SN-38 グルクロニドの調製には、SN-38の酵素的グルクロン酸抱合が含まれます。 この反応は、通常、ヒト肝ミクロソームまたは組換えウリジンジホスホグルクロン酸トランスフェラーゼ 1A1を使用して行われます . 反応条件には、コ基質としてのウリジンジホスホグルクロン酸の存在と、反応速度を促進する牛血清アルブミンが含まれます .
工業生産方法
SN-38 グルクロニドの工業生産は、同様の酵素的プロセスに従いますが、より大規模に行われます。バイオリアクターと最適化された反応条件の使用により、製品の高収率と純度が保証されます。 このプロセスには、pH、温度、基質濃度などのパラメーターの継続的な監視と調整が含まれます .
化学反応の分析
反応の種類
SN-38 グルクロニドは、主に加水分解と抱合反応を起こします。 SN-38 グルクロニドの加水分解により、SN-38が再生され、さらに代謝または排泄される可能性があります .
一般的な試薬と条件
グルクロン酸抱合反応には、ウリジンジホスホグルクロン酸とウリジンジホスホグルクロン酸トランスフェラーゼ 1A1という酵素が必要です。 反応速度を促進するために、牛血清アルブミンがしばしば使用されます .
形成される主要な生成物
グルクロン酸抱合反応の主要な生成物は、SN-38 グルクロニドそのものです。 SN-38 グルクロニドの加水分解により、SN-38が生成される可能性があり、これはイリノテカンの活性代謝物です .
科学研究への応用
SN-38 グルクロニドは、いくつかの科学研究に応用されています。
化学: グルクロン酸抱合プロセスとウリジンジホスホグルクロン酸トランスフェラーゼ酵素の役割を研究するために使用されます.
生物学: SN-38 グルクロニドに関する研究は、化学療法剤の代謝と解毒の理解に役立ちます.
科学的研究の応用
Metabolic Pathways and Pharmacokinetics
SN-38 is primarily detoxified through glucuronidation, a metabolic process that converts it into SN-38 glucuronide. This conversion is crucial for determining the toxic effects of irinotecan and is mediated by UDP-glucuronosyltransferases (UGT), particularly UGT1A1 and UGT1A9.
Key Findings:
- UGT1A1 and UGT1A9 Contribution : Both enzymes contribute equally to the glucuronidation of SN-38 in human liver microsomes. The presence of bovine serum albumin significantly enhances the glucuronidation activity of UGT1A9, indicating its importance in hepatic metabolism .
- Genetic Variability : Genetic polymorphisms in the UGT1A1 gene can lead to higher plasma concentrations of SN-38, affecting the drug's efficacy and toxicity .
Deconjugation and Gut Microbiota Interaction
Research indicates that this compound can be extensively deconjugated back to SN-38 by bacterial β-glucuronidases in the intestinal lumen. This process can lead to adverse effects such as diarrhea due to the regeneration of active SN-38.
Study Insights:
- In anaerobic conditions, a significant percentage of this compound is converted back to active SN-38, with about 91.4% found in its active lactone form after one hour of incubation .
- Only a small fraction (approximately 10%) remains as free unbound SN-38 in the intestinal fluid, suggesting that most is either protein-bound or adsorbed onto bacterial cell walls .
Drug Delivery Systems
This compound's properties have led to innovative applications in drug delivery systems for cancer treatment. Various formulations aim to enhance the solubility and targeting of SN-38.
Innovative Approaches:
- Polymeric Micelles : These systems have been developed to improve the solubility and stability of SN-38 while enhancing its anticancer efficacy. Studies show that polymeric micelles loaded with SN-38 exhibit superior growth inhibition in cancer cell lines compared to free SN-38 solutions .
- Antibody-Drug Conjugates : New formulations like IMMU-132 utilize antibody coupling to target tumors more effectively while minimizing systemic toxicity .
Case Studies and Clinical Relevance
Several case studies demonstrate the significance of monitoring this compound levels in clinical settings to optimize irinotecan therapy.
Clinical Observations:
- In a study involving cancer patients treated with irinotecan, administration of milk thistle showed no significant effect on the pharmacokinetics of irinotecan or its metabolites, including this compound, suggesting that certain herbal supplements may not interfere with drug metabolism .
- Research on the pharmacokinetic behavior of irinotecan in rats indicated that pretreatment with panipenem did not alter the pharmacokinetics of SN-38 or its glucuronide form, reinforcing the stability of these metabolites under various treatment conditions .
類似化合物との比較
SN-38 グルクロニドは、イリノテカンの代謝における役割から、他のグルクロニドとは異なります。類似した化合物には以下のようなものがあります。
SN-38: イリノテカンの活性代謝物であり、SN-38 グルクロニドよりも細胞毒性が高いですが、水溶性は低いです.
SN-38 グルクロニドの独自性は、SN-38の解毒と排泄を促進する役割にあるため、イリノテカン療法の副作用を軽減することができます .
生物活性
SN-38 glucuronide (SN-38G) is a significant metabolite of the chemotherapeutic agent irinotecan (CPT-11), which is primarily used in the treatment of colorectal cancer. Understanding the biological activity of SN-38G is crucial for optimizing irinotecan therapy and mitigating its toxic effects. This article explores the metabolic pathways, pharmacokinetics, and clinical implications of SN-38G, supported by relevant studies and data.
1. Metabolic Pathways
SN-38 is converted to SN-38G through glucuronidation, primarily mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A9. The role of these enzymes in SN-38 glucuronidation has been extensively studied, revealing complex interactions that influence drug metabolism and toxicity.
Key Findings:
- UGT1A1 and UGT1A9 Activity : Studies indicate that both UGT1A1 and UGT1A9 contribute significantly to the glucuronidation of SN-38. The presence of bovine serum albumin (BSA) can enhance the activity of UGT1A9, leading to increased SN-38G formation in human liver microsomes (HLM) .
- Kinetic Properties : The glucuronidation reactions generally follow Michaelis-Menten kinetics. In the absence of BSA, substrate inhibition kinetics are observed for both UGT1A9 and HLM .
2. Pharmacokinetics
The pharmacokinetic profile of SN-38G is critical for understanding its therapeutic efficacy and safety. It has been shown that the plasma concentration ratios of SN-38G to SN-38 correlate with adverse effects such as neutropenia.
Clinical Study Insights:
- A study involving 17 colorectal cancer patients demonstrated a strong correlation between low plasma SN-38G/SN-38 ratios and severe neutropenia during CPT-11 treatment . Regression analysis revealed high correlation coefficients, suggesting that impaired glucuronidation could lead to increased toxicity.
Parameter | Value |
---|---|
Patient Population | 17 colorectal cancer patients |
Correlation Coefficient | Upper line: , Lower line: |
Plasma Ratio (SN-38G/SN-38) | Predictive of neutropenia |
3. Deconjugation Mechanisms
Deconjugation of SN-38G back to its active form, SN-38, can occur under certain physiological conditions, notably in the intestinal environment.
Research Findings:
- In vitro studies have shown that anaerobic conditions in cecal cultures lead to rapid deconjugation of SN-38G to SN-38, which can exert cytotoxic effects on intestinal mucosa . After one hour of incubation, significant percentages of SN-38 were found in both pelleted fractions and supernatants, indicating extensive conversion back to its active form.
4. Clinical Implications
The biological activity of SN-38G has direct implications for patient management during irinotecan therapy:
Adverse Effects Management :
Understanding the balance between SN-38 and its glucuronide form is essential for predicting and managing side effects such as neutropenia and diarrhea. Genetic polymorphisms in UGT1A1 can lead to variability in drug metabolism among patients .
Potential Therapeutic Strategies :
Strategies to enhance glucuronidation or inhibit deconjugation may improve therapeutic outcomes and reduce toxicity in patients receiving irinotecan.
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O11/c1-3-12-13-7-11(40-26-22(33)20(31)21(32)23(41-26)25(35)36)5-6-17(13)29-19-14(12)9-30-18(19)8-16-15(24(30)34)10-39-27(37)28(16,38)4-2/h5-8,20-23,26,31-33,38H,3-4,9-10H2,1-2H3,(H,35,36)/t20-,21-,22+,23-,26+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJQVDUAKDRWTA-CAYKMONMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043702 | |
Record name | SN38 glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121080-63-5 | |
Record name | SN-38G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121080635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SN38 glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SN-38G | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3XLA2EX2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is SN-38 glucuronide formed in the body?
A1: Irinotecan is first converted to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), primarily by carboxylesterases in the liver. [] SN-38 is then glucuronidated by the enzyme uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) in the liver to form this compound. [, ]
Q2: What is the primary role of SN-38 glucuronidation?
A2: Glucuronidation of SN-38 to this compound is a major detoxification pathway. [, ] SN-38G is significantly less potent than SN-38 and is more readily excreted from the body. []
Q3: How does this compound contribute to irinotecan's side effects?
A3: While SN-38G is relatively inactive, it can be deconjugated back to SN-38 in the intestines by bacterial β-glucuronidase. [, , , ] This regenerated SN-38 can cause damage to the intestinal mucosa, contributing to irinotecan's dose-limiting toxicity of delayed-onset diarrhea. [, , , ]
Q4: How is this compound eliminated from the body?
A4: SN-38G is actively secreted into the bile by a canalicular multispecific organic anion transporter, followed by elimination primarily through feces. []
Q5: What factors influence the pharmacokinetics of this compound?
A5: Factors such as UGT1A1 activity, ABCG2 transporter function, and the presence of interacting drugs can significantly impact SN-38G pharmacokinetics. [, , ]
Q6: How does UGT1A1 polymorphism affect this compound levels and irinotecan toxicity?
A6: Polymorphisms in the UGT1A1 gene, particularly the UGT1A128 and UGT1A16 alleles, can lead to reduced UGT1A1 enzyme activity. [, , , , ] This reduced activity results in lower SN-38G formation, increased exposure to active SN-38, and a higher risk of irinotecan-induced toxicity, particularly severe diarrhea and neutropenia. [, , , , ]
Q7: Can UGT1A1 genotype be used to personalize irinotecan therapy?
A7: Yes, UGT1A1 genotyping is being explored as a tool to identify patients at increased risk of irinotecan toxicity. [, , ] This information could facilitate personalized dosing strategies, potentially improving the safety and efficacy of irinotecan treatment. [, , ]
Q8: How do other medications affect SN-38 glucuronidation?
A8: Certain medications, such as ketoconazole, can inhibit UGT1A1 activity, leading to reduced SN-38 glucuronidation and potentially increased irinotecan toxicity. [, ] Conversely, some drugs may induce UGT1A1 activity, altering SN-38G levels and potentially impacting irinotecan efficacy. []
Q9: What methods are used to measure this compound levels?
A9: High-performance liquid chromatography (HPLC) is commonly employed to determine SN-38G concentrations in biological samples. [, , , ] This allows for the quantification of SN-38G and the assessment of irinotecan pharmacokinetics.
Q10: What are the future directions for research on this compound?
A10: Further research is needed to:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。